An In-depth Technical Guide to Bis[4-(vinyloxy)butyl]terephthalate: Properties, Synthesis, and Polymerization
An In-depth Technical Guide to Bis[4-(vinyloxy)butyl]terephthalate: Properties, Synthesis, and Polymerization
Abstract
This technical guide provides a comprehensive overview of Bis[4-(vinyloxy)butyl]terephthalate, a difunctional vinyl ether monomer with significant potential in the synthesis of advanced polymers. The central terephthalate moiety provides rigidity and thermal stability, while the terminal vinyl ether groups offer a versatile platform for polymerization, particularly through cationic mechanisms. This document delves into the monomer's chemical and physical properties, outlines detailed synthetic pathways for its preparation from commodity chemicals, and explores its polymerization behavior. The potential for this monomer to serve as a building block for liquid crystalline polymers is also discussed, offering insights for researchers and materials scientists in the fields of polymer chemistry and drug delivery systems.
Introduction
Bis[4-(vinyloxy)butyl]terephthalate (CAS No. 117397-31-6) is a specialized monomer belonging to the class of divinyl ethers.[1] Its molecular architecture, featuring a rigid aromatic core flanked by flexible butyl chains terminating in reactive vinyl ether groups, makes it a compelling candidate for the creation of polymers with tailored properties. The terephthalate core is a well-known mesogen, a fundamental component in many liquid crystal polymers (LCPs), suggesting that polymers derived from this monomer could exhibit ordered liquid crystalline phases.[2][3]
The vinyl ether functionalities are particularly susceptible to cationic polymerization, a process that can be controlled to produce polymers with defined molecular weights and narrow polydispersity, often in a "living" manner.[4][5] This level of control is crucial for designing materials for high-performance applications, including advanced coatings, and specialized polymeric matrices for controlled drug release. This guide will synthesize available technical data to provide a detailed protocol for its synthesis, characterization, and polymerization, grounded in established principles of organic and polymer chemistry.
Physicochemical and Spectroscopic Properties
A summary of the core physicochemical properties of Bis[4-(vinyloxy)butyl]terephthalate is presented below. This data is essential for its handling, purification, and use in subsequent polymerization reactions.
| Property | Value | Source(s) |
| CAS Number | 117397-31-6 | [1][6] |
| Molecular Formula | C₂₀H₂₆O₆ | [6] |
| Molecular Weight | 362.42 g/mol | [6] |
| Melting Point | 44-46 °C | [7] |
| Appearance | White to Off-White Solid (Expected) | Inferred from Precursor |
| Solubility | Expected to be soluble in common organic solvents like THF, Dichloromethane, Chloroform | Inferred from Structure |
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group (CH₂=CHO-) between 4.0 and 6.5 ppm, with distinct cis, trans, and geminal couplings. The aromatic protons of the terephthalate ring will appear as a singlet around 8.0 ppm. The butyl chain protons (-OCH₂CH₂CH₂CH₂O-) will be visible in the 1.7-1.9 ppm and 3.7-4.4 ppm regions.
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¹³C NMR: The carbon NMR would feature signals for the vinyl carbons at approximately 87 ppm (=CH₂) and 152 ppm (-O-CH=). The carbonyl carbon of the ester is expected around 165 ppm, with the aromatic carbons appearing between 129 and 134 ppm. The carbons of the butyl ether chain would resonate between 25 and 68 ppm.[8]
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Infrared (IR) Spectroscopy: Key vibrational bands would include the C=O stretch of the ester at ~1720 cm⁻¹, the C=C stretch of the vinyl group at ~1620 cm⁻¹, and strong C-O stretching bands for the ether and ester linkages in the 1100-1300 cm⁻¹ region.
Synthesis of Bis[4-(vinyloxy)butyl]terephthalate
The synthesis of Bis[4-(vinyloxy)butyl]terephthalate is a two-step process, beginning with the formation of a diol precursor, followed by the introduction of the vinyl ether functionalities.
Step 1: Synthesis of the Precursor, Bis(4-hydroxybutyl) terephthalate (BHBT)
The precursor diol is synthesized via the transesterification of a dialkyl terephthalate (e.g., dimethyl terephthalate) or direct esterification of terephthalic acid with an excess of 1,4-butanediol.[9][10]
Caption: Synthesis of Bis(4-hydroxybutyl) terephthalate precursor.
Experimental Protocol: Synthesis of Bis(4-hydroxybutyl) terephthalate
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Reactor Setup: Charge a three-neck round-bottom flask or an autoclave equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with terephthalic acid (1.0 mole), 1,4-butanediol (2.0-2.2 moles), and a catalytic amount of an appropriate catalyst (e.g., titanium(IV) isopropoxide or lithium acetate).[9][11]
-
Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.
-
Reaction: Heat the mixture with vigorous stirring to a temperature of 150-230 °C. The reaction progress can be monitored by the collection of water in the distillation receiver.[10]
-
Completion: The reaction is typically continued for 3-5 hours.[11] The completion can be confirmed by the cessation of water distillation.
-
Purification: Cool the reaction mixture. The product, Bis(4-hydroxybutyl) terephthalate, can be purified by recrystallization from an appropriate solvent (e.g., toluene) to yield a white solid.[12]
Step 2: Vinylation of Bis(4-hydroxybutyl) terephthalate
The conversion of the terminal hydroxyl groups of BHBT to vinyl ethers is most effectively achieved through a palladium-catalyzed transetherification reaction with a simple vinyl ether, such as ethyl vinyl ether (EVE), which serves as both reactant and solvent.[8]
Caption: Transetherification to form the target divinyl ether monomer.
Experimental Protocol: Synthesis of Bis[4-(vinyloxy)butyl]terephthalate
-
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (e.g., 2 mol%) and a suitable ligand like 1,10-phenanthroline (e.g., 1.5 equivalents relative to Pd) in a small amount of dichloromethane.[8]
-
Reactor Setup: In a main reaction flask under a nitrogen atmosphere, dissolve the Bis(4-hydroxybutyl) terephthalate precursor (1.0 eq) in a large excess of ethyl vinyl ether (e.g., 12 equivalents or more).[8]
-
Reaction Initiation: Add the prepared catalyst solution to the main reaction flask.
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy, observing the disappearance of the alcohol precursor's signals and the appearance of the characteristic vinyl ether proton signals.[8]
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethyl vinyl ether and the ethanol byproduct. The crude product can then be purified using column chromatography on silica gel to yield pure Bis[4-(vinyloxy)butyl]terephthalate.
Polymerization
The presence of two vinyl ether groups allows Bis[4-(vinyloxy)butyl]terephthalate to act as a cross-linker or to form linear polymers, depending on the polymerization technique. Cationic polymerization is the most prominent method for vinyl ethers due to the electron-rich nature of the double bond.
Cationic Polymerization
Living cationic polymerization offers precise control over the polymer architecture. This is typically achieved by using an initiating system composed of an initiator (e.g., a proton source like an HCl adduct) and a Lewis acid co-initiator (e.g., SnCl₄, Et₁.₅AlCl₁.₅) at low temperatures.[5][13] The Lewis acid activates the growing chain end, facilitating monomer insertion while minimizing chain-termination and chain-transfer reactions.
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